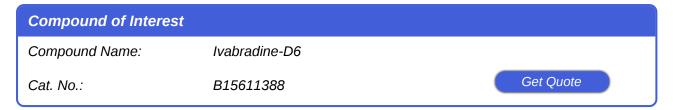


An In-depth Technical Guide to Ivabradine-D6: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine-D6 is the deuterated analog of Ivabradine, a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure. As a stable isotope-labeled compound, **Ivabradine-D6** serves as an invaluable tool in pharmacokinetic and metabolic studies, acting as an internal standard for the quantification of Ivabradine in biological samples by mass spectrometry.[1][2][3] Its use allows for more accurate and precise measurements by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **Ivabradine-D6**.

Chemical Properties and Structure

Ivabradine-D6 shares the same core structure as Ivabradine, with the key difference being the substitution of six hydrogen atoms with deuterium atoms on the two methoxy groups of the benzazepinone ring.[4][5] This specific labeling provides a distinct mass difference for mass spectrometric detection without significantly altering the physicochemical properties of the molecule.

Quantitative Data Summary



The key chemical and physical properties of **Ivabradine-D6** hydrochloride are summarized in the table below.

Property	Value	Reference
Molecular Formula	C27H30D6N2O5.HCI	[4]
Molecular Weight	511.08 g/mol	[4][6]
CAS Number	2070009-63-9	[4]
Appearance	White to Off-white Solid	[4]
Melting Point	>190°C (decomposes)	[4]
Purity	≥98%	[5]
Solubility	Soluble in Methanol. Water: 50 mg/mL (97.83 mM; requires sonication). DMSO: 25 mg/mL (48.92 mM; requires sonication).	[2][7]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]

Chemical Structure

The structural relationship between Ivabradine and **Ivabradine-D6** is depicted below, highlighting the sites of deuterium labeling.

Fig. 1: Chemical structures of Ivabradine and Ivabradine-D6.

Experimental Protocols

While specific synthesis protocols for **Ivabradine-D6** are proprietary to manufacturers, the analytical methods for the quantification of Ivabradine in biological matrices are well-documented and commonly employ **Ivabradine-D6** as an internal standard. Below are representative methodologies.



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ivabradine Quantification

This method is widely used for the sensitive and specific quantification of Ivabradine in plasma and urine samples.

- 1. Sample Preparation (Liquid-Liquid Extraction)
- To 100 μL of plasma, add the internal standard solution (Ivabradine-D6).
- Add a suitable organic solvent (e.g., ethyl acetate) for extraction.
- Vortex the mixture to ensure thorough mixing.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- 2. Chromatographic Conditions
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 μm) is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.
- Flow Rate: A flow rate of around 0.3-0.5 mL/min is generally employed.
- Injection Volume: 5-10 μL.
- 3. Mass Spectrometric Conditions
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

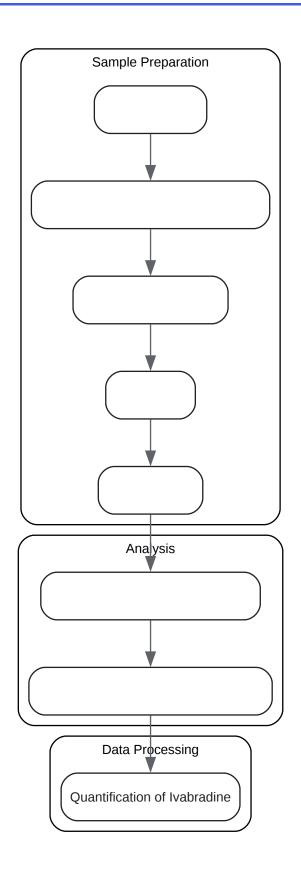






- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Ivabradine and Ivabradine-D6 are monitored.
 - Example Transitions: These would be specific to the instrument and would be optimized, but would involve the parent ion and a characteristic fragment ion.





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Fig. 2: General workflow for LC-MS/MS analysis of Ivabradine.



High-Performance Liquid Chromatography (HPLC) with UV Detection

While less sensitive than LC-MS/MS, HPLC-UV can be used for the analysis of bulk drug substance and pharmaceutical formulations.

- 1. Sample Preparation
- Accurately weigh and dissolve the Ivabradine sample in a suitable diluent (e.g., methanol or mobile phase).
- Filter the solution through a 0.45 μm filter before injection.
- 2. Chromatographic Conditions
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm) is suitable.
- Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at the wavelength of maximum absorbance for Ivabradine (around 286 nm).

Conclusion

Ivabradine-D6 is an essential tool for researchers and drug development professionals involved in the study of Ivabradine. Its well-defined chemical properties and use as an internal standard in advanced analytical techniques like LC-MS/MS enable the accurate and reliable quantification of Ivabradine in complex biological matrices. The methodologies outlined in this guide provide a foundation for the application of **Ivabradine-D6** in pharmacokinetic, drug metabolism, and bioequivalence studies.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ivabradine-D6: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611388#ivabradine-d6-chemical-properties-and-structure]

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